molecular formula C62H114N2O23 B8055944 Asialoganglioside-GM1

Asialoganglioside-GM1

Cat. No.: B8055944
M. Wt: 1255.6 g/mol
InChI Key: VELGMVLNORPMAO-HMWOVMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-N-stearoylsphingosine is a complex glycosphingolipid. Glycosphingolipids are a class of lipids that play crucial roles in cell-cell communication, cellular recognition, and signal transduction. This particular compound is composed of a ceramide backbone linked to a complex oligosaccharide chain, making it a significant molecule in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-N-stearoylsphingosine involves multiple steps, starting with the preparation of the ceramide backbone. The ceramide is synthesized by acylation of sphingosine with stearic acid. The oligosaccharide chain is then sequentially assembled using glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules.

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis due to the specificity and efficiency of enzymes like glycosyltransferases. These enzymes are often produced recombinantly in microbial systems such as Escherichia coli or yeast. The enzymatic reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-N-stearoylsphingosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups of the sugar moieties.

    Reduction: The carbonyl groups in the sugar units can be reduced to hydroxyl groups.

    Substitution: Functional groups in the oligosaccharide chain can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH to maintain the integrity of the glycosphingolipid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield polyols.

Scientific Research Applications

Beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-N-stearoylsphingosine has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.

    Biology: It plays a role in cell membrane structure and function, and is involved in cell-cell communication and recognition.

    Medicine: It is studied for its potential therapeutic applications in treating diseases related to glycosphingolipid metabolism, such as Gaucher’s disease and Fabry disease.

    Industry: It is used in the development of biosensors and as a component in cosmetic formulations due to its role in maintaining skin barrier function.

Mechanism of Action

The mechanism of action of beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-N-stearoylsphingosine involves its interaction with specific receptors on the cell surface. These interactions trigger signal transduction pathways that regulate various cellular processes. The compound can also modulate the activity of enzymes involved in glycosphingolipid metabolism, thereby influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-galactosyl-(1->4)-beta-D-glucosylceramide: This compound has a simpler oligosaccharide chain and is involved in similar biological processes.

    Beta-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosylceramide: This compound has a different linkage pattern in the oligosaccharide chain, which can affect its biological activity.

Uniqueness

Beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-N-stearoylsphingosine is unique due to its complex oligosaccharide chain and the presence of an N-acetyl group. These structural features contribute to its specific interactions with cellular receptors and its role in various biological processes.

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGMVLNORPMAO-HMWOVMCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H114N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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